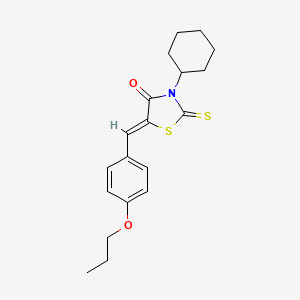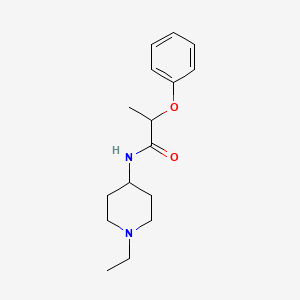
3-cyclohexyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
Synthesis Analysis
The synthesis of thiazolidinone derivatives, including structures similar to "3-cyclohexyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one," often involves multicomponent reactions (MCRs) or the Knoevenagel condensation reaction. Such processes allow for efficient assembly of the core structure, leveraging the reactivity of constituent moieties like cyclohexyl, propoxybenzylidene, and thioxothiazolidinone. For example, a related approach involves the interaction of 2-thioxothiazolidin-4-one with various aldehydes or ketones in the presence of catalysts to yield substituted thiazolidinones (S. Holota et al., 2021).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques elucidate the configuration of the thiazolidinone core and substituent groups, confirming the presence of key functional groups and the overall molecular architecture. Studies on similar compounds demonstrate the utility of these methods in verifying the expected structural features (N. Shanmugapriya et al., 2022).
Chemical Reactions and Properties
Thiazolidinones participate in various chemical reactions, reflecting their reactivity and potential for derivatization. These reactions include cycloadditions, condensations, and nucleophilic substitutions, enabling the introduction of diverse substituents and the formation of complex molecules. The chemical properties of these compounds are influenced by the thiazolidinone core, which can undergo redox reactions, addition reactions, and form complexes with metals (I. Siddiqui et al., 2003).
Scientific Research Applications
Synthesis and Characterization
This compound belongs to a broader class of thiazolidinone derivatives, which have been synthesized through various chemical reactions. For example, thiazolidinones have been obtained by cyclocondensation of isothiocyanatosulfonamides with sulfanylacetic acid, highlighting the versatility of thiazolidinones in chemical synthesis due to their reactive sites which allow for further modification and functionalization (El-Gaby et al., 2009). Moreover, the structure and properties of these compounds are thoroughly characterized using spectroscopic techniques, ensuring their potential for further experimental applications.
Antimicrobial Activity
The antimicrobial properties of thiazolidinone derivatives have been extensively researched, demonstrating their efficacy against a variety of bacterial and fungal pathogens. For instance, synthesized thiazolidinones have shown significant in vitro antimicrobial activities, suggesting their potential as therapeutic agents in combating microbial infections (Hawas et al., 2012). These findings are critical in the development of new antibiotics and antifungal drugs, addressing the growing concern of antimicrobial resistance.
Supramolecular Self-Assembly
The ability of thiazolidinone derivatives to form supramolecular structures through hydrogen bonding and π–π interactions has been explored, revealing their potential in the design of novel material sciences applications. Studies have shown that thiazolidinone derivatives can self-assemble into complex structures, which could be utilized in the development of nanomaterials and molecular devices (Andleeb et al., 2017). This aspect of thiazolidinones opens up new avenues for their application in nanotechnology and materials science.
properties
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S2/c1-2-12-22-16-10-8-14(9-11-16)13-17-18(21)20(19(23)24-17)15-6-4-3-5-7-15/h8-11,13,15H,2-7,12H2,1H3/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGGWPVJMNHTLA-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(4-fluorobenzyl)thio]methyl}-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4579131.png)
![methyl 2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4579139.png)
![5-[(diethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide](/img/structure/B4579149.png)
![N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B4579152.png)
![2,2,2-trifluoro-1-{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}ethanone](/img/structure/B4579154.png)
![4-chloro-N-[1-(4-morpholinylcarbonyl)-2-(3-phenoxyphenyl)vinyl]benzamide](/img/structure/B4579163.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-[2-(methylthio)phenyl]-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4579172.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4579177.png)
![1-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4579181.png)

![3-allyl-5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4579189.png)

![N-benzyl-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4579207.png)
![2-({3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4579221.png)